5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Caspase-3/7 inhibitor I is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 (Ki(app) = 60 nM; IC50 = 120 nM) and caspase-7 (Ki(app) = 170 nM). It is a weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 (Ki(app)s ≥25 μM). Caspase-3/7 inhibitor I inhibits apoptosis in camptothecin-treated Jurkat cells (IC50 = ~50 µM) and in chondrocytes (44% inhibition at 10 µM and 98% inhibition at 50 µM). The basis for the unique selectivity of this compound for caspases 3 and 7 involves the recognition of three distinct hydrophobic residues in the S2 pocket surrounding the catalytic cysteine residue.
Brand Name:
Vulcanchem
CAS No.:
1110670-49-9
VCID:
VC0158671
InChI:
InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)
SMILES:
COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Molecular Formula:
C14H16N2O5S
Molecular Weight:
324.35 g/mol
5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
CAS No.: 1110670-49-9
Reference Standards
VCID: VC0158671
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol
CAS No. | 1110670-49-9 |
---|---|
Product Name | 5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione |
Molecular Formula | C14H16N2O5S |
Molecular Weight | 324.35 g/mol |
IUPAC Name | 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18) |
Standard InChIKey | SLQMNVJNDYLJSF-UHFFFAOYSA-N |
SMILES | COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Canonical SMILES | COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Description | Caspase-3/7 inhibitor I is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 (Ki(app) = 60 nM; IC50 = 120 nM) and caspase-7 (Ki(app) = 170 nM). It is a weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 (Ki(app)s ≥25 μM). Caspase-3/7 inhibitor I inhibits apoptosis in camptothecin-treated Jurkat cells (IC50 = ~50 µM) and in chondrocytes (44% inhibition at 10 µM and 98% inhibition at 50 µM). The basis for the unique selectivity of this compound for caspases 3 and 7 involves the recognition of three distinct hydrophobic residues in the S2 pocket surrounding the catalytic cysteine residue. |
Synonyms | 5-[[2-(methoxymethyl)-1-pyrrolidinyl]sulfonyl]-1H-indole-2,3-dione |
Reference | 1.Lee, D.,Long, S.A.,Adams, J.L., et al. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality. The Journal of Biological Chemisty 275, 16007-16014 (2000). |
PubChem Compound | 2591 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume